molecular formula C10H8FNO3 B5148000 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B5148000
M. Wt: 209.17 g/mol
InChI Key: DMBPYQDOLDEAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as FDIO, is a synthetic compound that has been used in scientific research for its unique properties. FDIO is a heterocyclic compound that contains both an indole and a dioxolane ring, which gives it a distinctive structure.

Mechanism of Action

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one functions as a fluorescence probe by binding to proteins and other biological molecules. When excited by light, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one emits a fluorescent signal that can be measured and used to study the interactions between molecules. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to bind to a variety of proteins, including histidine kinases, which are involved in bacterial signaling pathways.
Biochemical and Physiological Effects:
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have minimal effects on biochemical and physiological processes in vitro. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one does not interfere with enzyme activity or cell viability, which makes it an ideal fluorescent probe for studying biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments include its unique fluorescence properties, high quantum yield, and long fluorescence lifetime. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also non-toxic and does not interfere with biochemical and physiological processes. However, the limitations of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one include its high cost and the need for specialized equipment to measure fluorescence signals.

Future Directions

There are several future directions for the use of 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in scientific research. One potential application is in the study of bacterial signaling pathways, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between histidine kinases and response regulators. Another potential application is in the study of protein-protein interactions, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between proteins involved in intracellular signaling pathways. Additionally, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used in the development of new fluorescent probes for studying biological systems.

Synthesis Methods

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multistep process that involves the reaction of 2,3-dihydroxybenzaldehyde with ethyl glyoxylate to form a spiro intermediate. The spiro intermediate is then reacted with fluorine gas to produce 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This synthesis method has been optimized to produce high yields of pure 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Scientific Research Applications

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used in scientific research for its unique fluorescence properties. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has a high quantum yield and a long fluorescence lifetime, which makes it an ideal fluorescent probe for studying biological systems. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.

properties

IUPAC Name

5'-fluorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPYQDOLDEAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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